4-(Benzyloxy)phenethyl decanoate

Description

Structural Classification and Chemical Nomenclature of 4-(Benzyloxy)phenethyl Decanoate (B1226879)

The precise naming and structural understanding of a chemical compound are fundamental to its scientific application.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-[4-(phenylmethoxy)phenyl]ethyl decanoate. chemicalbook.comchemspider.com However, it is also known by several synonyms, which are frequently encountered in chemical literature and supplier catalogs. These include:

4-(Benzyloxy)phenethyl decanoate tcichemicals.comcymitquimica.com

Decanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester chemicalbook.comcymitquimica.com

2-[4-(Benzyloxy)phenyl]ethyl decanoate tcichemicals.comcymitquimica.com

2-(4-phenylmethoxyphenyl)ethyl decanoate cymitquimica.comscienoc.com

These names all refer to the same chemical entity, and their use often depends on the context or the specific focus of the research.

Table 1: Synonyms of this compound

| Name Type | Name |

| IUPAC Name | 2-[4-(phenylmethoxy)phenyl]ethyl decanoate |

| Common Name | This compound |

| Synonym | Decanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester |

| Synonym | 2-[4-(Benzyloxy)phenyl]ethyl decanoate |

| Synonym | 2-(4-phenylmethoxyphenyl)ethyl decanoate |

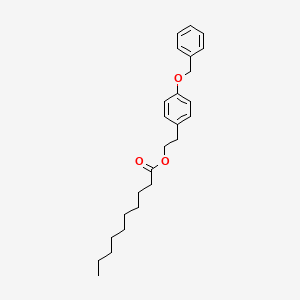

The structure of this compound is characterized by three key components:

Ester Linkage: The core of the molecule is an ester functional group. This is formed from the reaction of a carboxylic acid (decanoic acid) and an alcohol (4-(benzyloxy)phenethyl alcohol). This linkage is a crucial feature, as its formation and cleavage are common reactions in organic synthesis.

Phenethyl Moiety: This part of the molecule consists of a phenyl group attached to a two-carbon ethyl chain. This structure is found in a variety of biologically active compounds.

Benzyloxy Group: A benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group, -CH2-) is connected to the phenethyl moiety via an ether linkage. The benzyloxy group often serves as a protecting group in organic synthesis, which can be selectively removed under specific conditions. orgsyn.org

The combination of these three features results in a molecule with the chemical formula C25H34O3 and a molecular weight of approximately 382.54 g/mol . sigmaaldrich.com

Table 2: Key Structural Features of this compound

| Feature | Description |

| Ester Linkage | Connects the decanoate and phenethyl portions |

| Phenethyl Moiety | Aromatic ring with a two-carbon side chain |

| Benzyloxy Group | A benzyl ether attached to the phenyl ring |

Academic and Research Interest in this compound

The specific structure of this compound lends itself to several areas of scientific inquiry.

In the field of organic chemistry, the synthesis of complex molecules often requires starting materials that can be modified in a controlled and predictable manner. The presence of the benzyloxy group, a common protecting group for phenols, makes this compound a useful precursor. orgsyn.org For instance, the benzyl group can be removed to reveal a reactive phenol, allowing for further chemical transformations at that site. This strategy is employed in the multi-step synthesis of more intricate molecular targets.

While not a pharmaceutical drug itself, this compound and structurally related compounds are of interest in pharmaceutical research. The phenethyl and benzyloxy motifs are present in a variety of biologically active molecules. For example, research into peroxisome proliferator-activated receptor alpha (PPARα) agonists, which are potential therapeutics for retinal disorders, has involved chemotypes with a 4-benzyloxy-benzylamino structure. nih.gov The study of compounds like this compound can provide insights into how such structural features interact with biological targets. Furthermore, similar benzyloxy-phenyl structures have been investigated in the development of antagonists for the androgen receptor, relevant in prostate cancer research, and as inhibitors of acetyl-CoA carboxylase. nih.govnih.gov

The properties of this compound also suggest its potential use in the formulation of specialty chemicals. One identified application is as a sensitizer (B1316253) and solvent for reversible thermochromic inks, also known as heat-sensitive or erasable inks. scienoc.com This indicates that the compound may have specific thermal or solvent properties that are advantageous for such applications. Additionally, related compounds containing the 4-benzyloxy phenyl structure have been used in the synthesis of liquid crystals, highlighting the potential for this chemical class in materials science. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylmethoxyphenyl)ethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-2-3-4-5-6-7-11-14-25(26)27-20-19-22-15-17-24(18-16-22)28-21-23-12-9-8-10-13-23/h8-10,12-13,15-18H,2-7,11,14,19-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSNYWIILLZWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735901 | |

| Record name | 2-[4-(Benzyloxy)phenyl]ethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848484-93-5 | |

| Record name | 2-[4-(Benzyloxy)phenyl]ethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Benzyloxy Phenethyl Decanoate

Esterification Reactions for Primary Synthesis

The most direct and common approach for synthesizing 4-(benzyloxy)phenethyl decanoate (B1226879) is through esterification. This class of reactions involves the formation of an ester from an alcohol and a carboxylic acid or a reactive derivative of a carboxylic acid.

Direct Esterification of 4-(Benzyloxy)phenethyl Alcohol with Decanoic Acid

The Fischer-Speier esterification, a classic method, involves the direct reaction of 4-(benzyloxy)phenethyl alcohol with decanoic acid in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium-driven reaction necessitates the removal of water to shift the equilibrium towards the product, maximizing the yield of the desired ester. masterorganicchemistry.commdpi.com

Strong acids are typically employed as catalysts to protonate the carbonyl oxygen of decanoic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of 4-(benzyloxy)phenethyl alcohol. masterorganicchemistry.comkhanacademy.org

Sulfuric Acid (H₂SO₄): A widely used, cost-effective, and strong acid catalyst for Fischer esterification. khanacademy.orgresearchgate.netgoogle.com Its dehydrating properties also aid in removing water from the reaction mixture, further driving the equilibrium towards ester formation. researchgate.net

p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is often considered a milder and more selective catalyst than sulfuric acid. haut.edu.cngoogle.comsemanticscholar.org It is less corrosive and can lead to cleaner reactions with fewer side products. haut.edu.cn Research on the esterification of phenolic acids has shown p-TsOH to be a highly efficient catalyst, even in the presence of small amounts of water. haut.edu.cn

Table 1: Comparison of Common Acid Catalysts for Esterification

| Catalyst | Type | Key Advantages | Considerations |

| Sulfuric Acid (H₂SO₄) | Strong Mineral Acid | Low cost, strong catalytic activity, dehydrating agent. khanacademy.orgresearchgate.net | Can cause side reactions and charring, corrosive. atlantis-press.com |

| p-Toluenesulfonic Acid (p-TsOH) | Strong Organic Acid | Milder conditions, high yields, less corrosive, good functional group tolerance. haut.edu.cngoogle.com | Higher cost compared to sulfuric acid. |

To achieve a reasonable reaction rate and drive the reaction to completion, Fischer esterification is typically conducted under reflux conditions. researchgate.netgoogle.com Refluxing involves heating the reaction mixture to its boiling point and condensing the vapors back into the reaction vessel. This maintains a constant, elevated temperature and prevents the loss of volatile reactants and solvents. The choice of solvent can also be critical, with non-polar solvents sometimes used to facilitate the removal of water via a Dean-Stark apparatus. google.com

Alternative Esterification Approaches and Acyl Donors

To overcome the limitations of Fischer esterification, such as the need for strong acids and high temperatures, alternative methods have been developed. These often involve the use of more reactive acyl donors or different catalytic systems.

Acyl Halides or Anhydrides: Decanoyl chloride or decanoic anhydride (B1165640) can be used in place of decanoic acid. These reagents are more reactive and the reaction often proceeds at lower temperatures and without the need for a strong acid catalyst. However, these reactions typically require a base to neutralize the acidic byproduct (e.g., HCl or decanoic acid).

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org It is a mild and efficient method for the esterification of sterically hindered alcohols and can be performed at room temperature. The reaction proceeds through an O-acylisourea intermediate. organic-chemistry.org

Enzymatic Esterification: Lipases can be used as biocatalysts for the esterification of alcohols. nih.gov These reactions are highly selective and occur under mild conditions, making them an environmentally friendly option. Studies on the enzymatic synthesis of other phenethyl esters have shown high conversion rates using immobilized lipases like Novozym 435 with acyl donors such as acetic anhydride or vinyl acetate (B1210297). nih.gov

Table 2: Overview of Alternative Esterification Strategies

| Method | Acyl Donor | Catalyst/Reagent | Key Features |

| Using Acyl Halides | Decanoyl chloride | Base (e.g., pyridine, triethylamine) | High reactivity, faster reaction, often no heat required. |

| Using Anhydrides | Decanoic anhydride | Often requires a catalyst (e.g., DMAP) | High reactivity, avoids formation of HCl. researchgate.net |

| Steglich Esterification | Decanoic acid | DCC, DMAP | Mild conditions, suitable for sensitive substrates. organic-chemistry.org |

| Enzymatic Esterification | Decanoic acid or other acyl donors | Lipase (B570770) (e.g., Novozym 435) | High selectivity, mild conditions, environmentally friendly. nih.govdss.go.th |

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry focuses on improving reaction efficiency, yield, and sustainability. Advanced techniques are being applied to the synthesis of esters like 4-(benzyloxy)phenethyl decanoate to achieve these goals.

Continuous Flow Reactors for Enhanced Yield and Efficiency

Continuous flow chemistry offers several advantages over traditional batch processing for esterification reactions. nih.gov In a flow reactor, reactants are continuously pumped through a heated tube or channel, often packed with a solid-supported catalyst. nih.govresearchgate.net This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety. researchgate.net The efficient mixing and heat transfer in microreactors can significantly accelerate the reaction rate. Furthermore, the continuous removal of water in some flow systems can effectively drive the esterification equilibrium towards the product. mdpi.comresearchgate.net Research into the continuous flow synthesis of other esters has demonstrated the potential for high-throughput production and facile scalability. nih.gov

Purification Methodologies for Research-Grade Purity (e.g., Distillation, Recrystallization)

Achieving research-grade purity for this compound necessitates the removal of unreacted starting materials, catalysts, and byproducts from the crude reaction mixture. A combination of purification techniques is typically employed.

Following the esterification reaction, an initial workup is performed. For Fisher esterification, this involves neutralizing the acid catalyst with a weak base like sodium bicarbonate solution. scienceready.com.au For Steglich esterification, the dicyclohexylurea byproduct is largely removed by filtration. For the acyl chloride method, an aqueous wash can remove the pyridinium (B92312) or triethylammonium (B8662869) hydrochloride salt.

Distillation:

For esters with sufficient thermal stability, distillation under reduced pressure (vacuum distillation) is an effective method for purification, especially for removing non-volatile impurities. Given the long alkyl chain of the decanoate moiety and the benzylic ether, this compound is expected to have a high boiling point, making vacuum distillation necessary to prevent decomposition at atmospheric pressure. The purification of long-chain fatty acid esters by distillation is a common industrial practice, with temperatures often kept below 300°C to prevent pyrolysis. trea.com For laboratory-scale purification, short-path distillation is often preferred for high-boiling compounds to minimize product loss. researchgate.net The purification of phenethyl alcohol itself often involves distillation at reduced pressure (e.g., below 50 mbar) and temperatures below 180°C. epo.org

Table 3: Representative Distillation Conditions for Related Long-Chain Esters

| Compound Type | Temperature Range (°C) | Pressure Range (mbar) | Notes | Reference |

| Long-chain fatty acid esters | < 300 | Not specified | To prevent ester pyrolysis. | trea.com |

| Fish oil ethyl esters | 95 | 0.02 | Short-path distillation. | google.com |

| Phenethyl alcohol | < 180 | < 50 | To prevent degradation. | epo.org |

Recrystallization:

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. mnstate.edu The success of this method relies on the selection of a suitable solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

For esters, a common rule of thumb is to use solvents that contain similar functional groups. rochester.edu Therefore, solvents like ethyl acetate could be a good starting point. Non-polar solvents like hexanes or heptane (B126788) are also good candidates for recrystallizing lipophilic esters. youtube.com Often, a mixed solvent system, such as ethanol-water or toluene-hexane, is required to achieve the desired solubility profile. mnstate.edu The process involves dissolving the crude ester in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration.

Table 4: Common Solvents for Recrystallization of Esters

| Solvent/Solvent System | Rationale | Reference |

| Ethanol (B145695) | A polar protic solvent, often used for recrystallizing aromatic esters. youtube.com | |

| Hexane/Heptane | Non-polar solvents suitable for lipophilic compounds. | youtube.com |

| Ethyl Acetate | An ester-containing solvent, often a good choice for recrystallizing other esters. | rochester.edu |

| Toluene-Ligroin | A common mixed solvent pair for recrystallization. | mnstate.edu |

| Ethanol-Water | A polar mixed solvent system that can be effective for moderately polar esters. | mnstate.edu |

By employing a sequential purification strategy, beginning with an aqueous workup, followed by distillation to remove bulk impurities, and concluding with recrystallization, it is possible to obtain this compound of research-grade purity.

Chemical Reactivity and Transformation Pathways of 4 Benzyloxy Phenethyl Decanoate

Hydrolysis of the Ester Bond

The ester bond in 4-(benzyloxy)phenethyl decanoate (B1226879) is a primary site for chemical transformation, most notably through hydrolysis. This process, which involves the cleavage of the ester linkage by water, can be initiated through both acid catalysis and enzymatic action.

Acid-Catalyzed Hydrolysis

In the presence of an acid catalyst, such as a mineral acid, 4-(benzyloxy)phenethyl decanoate can undergo hydrolysis to its constituent alcohol and carboxylic acid. libretexts.orgyoutube.comchemistrysteps.comyoutube.com The reaction is an equilibrium process where water acts as a nucleophile. libretexts.orgyoutube.com

The generally accepted mechanism for acid-catalyzed ester hydrolysis involves the following key steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This initial step increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic attack by water: A water molecule then acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group.

Elimination of the alcohol: The protonated alcohol, 4-(benzyloxy)phenethyl alcohol, is eliminated as a leaving group.

Deprotonation: The final step involves the deprotonation of the resulting protonated carboxylic acid by a water molecule to regenerate the acid catalyst and form decanoic acid. libretexts.org

Figure 1: Acid-catalyzed hydrolysis of this compound.

The efficiency of this reaction can be influenced by factors such as temperature and the concentration of water. chemistrysteps.com Driving the equilibrium towards the products can be achieved by using a large excess of water. chemistrysteps.com

Enzymatic Hydrolysis by Esterase Enzymes

Esterase enzymes, a class of hydrolases, can catalyze the hydrolysis of ester bonds. nih.gov These biocatalysts are known for their high specificity and ability to function under mild conditions, such as neutral pH. nih.govresearchgate.net While specific studies on the enzymatic hydrolysis of this compound are not prevalent, the general mechanism of lipase-catalyzed ester hydrolysis is well-established. nih.govresearchgate.net Lipases, a subclass of esterases, are particularly effective in cleaving ester bonds in triglycerides and other esters. nih.gov

The enzymatic hydrolysis of this compound by an appropriate esterase or lipase (B570770) would yield 4-(benzyloxy)phenethyl alcohol and decanoic acid. The reaction involves the binding of the ester substrate to the active site of the enzyme, followed by nucleophilic attack by a water molecule, leading to the cleavage of the ester bond. researchgate.net

Figure 2: Enzymatic hydrolysis of this compound.

The products of this hydrolysis, 4-(benzyloxy)phenethyl alcohol and decanoic acid, have their own distinct biological profiles.

Decanoic Acid: This medium-chain fatty acid is a natural component of coconut oil and palm kernel oil. chemicalbook.com It is recognized for its role in the ketogenic diet and its potential anticonvulsant properties. taylorandfrancis.com Decanoic acid can be metabolized in the liver to produce ketone bodies, which serve as an alternative energy source for the brain. chemicalbook.com Furthermore, studies have indicated that decanoic acid may possess anti-inflammatory and antibacterial properties. chemicalbook.com Research also suggests it can influence mitochondrial function and reduce oxidative stress levels in neuronal cells. nih.govresearchgate.netnih.gov

4-(Benzyloxy)phenethyl Alcohol: While specific biological activities of 4-(benzyloxy)phenethyl alcohol are not extensively documented in the provided search results, related structures containing the benzyloxy moiety are found in compounds synthesized for various biological evaluations. For instance, compounds with a 4-(benzyloxy)phenoxy group have been investigated as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism and a target in cancer research. nih.gov Additionally, other derivatives containing a benzyloxy group have been synthesized and evaluated for potential anticonvulsant activity. researchgate.net

Oxidation Reactions

The benzyloxy group in this compound presents another site for chemical transformation, specifically through oxidation. This reaction targets the benzylic carbon of the ether linkage.

Oxidation of the Benzyloxy Group to Benzoic Acid Derivatives (e.g., using Potassium Permanganate (B83412), Chromium Trioxide)

Strong oxidizing agents can cleave the benzyl (B1604629) ether and oxidize the benzylic carbon to a carboxylic acid. organic-chemistry.org This transformation converts the benzyloxy group into a benzoic acid derivative.

Using Potassium Permanganate (KMnO₄): Potassium permanganate is a powerful oxidizing agent capable of oxidizing alkylbenzenes and benzyl ethers. youtube.comtandfonline.comyoutube.commasterorganicchemistry.com The reaction typically requires vigorous conditions, such as heating. masterorganicchemistry.com The benzylic carbon of the ether is oxidized to a carboxylic acid, which in this case would lead to the formation of a benzoate (B1203000) derivative. The reaction with benzyl ethers can proceed via phase transfer catalysis to afford benzoate esters in good yields. tandfonline.com

Using Chromium Trioxide (CrO₃): Chromium trioxide and its derivatives, such as chromic acid (formed from CrO₃ in aqueous sulfuric acid), are also effective reagents for the oxidation of benzylic positions. organic-chemistry.orglibretexts.orgcdnsciencepub.com The oxidation of benzyl ethers with chromium trioxide can yield the corresponding carbonyl compounds. organic-chemistry.orgresearchgate.net Specifically, chromium(VI) oxide catalyzed benzylic oxidation with periodic acid as the terminal oxidant can convert benzyl ethers into lactones or other oxidized products. organic-chemistry.org The Jones reagent (a solution of CrO₃ in aqueous sulfuric acid and acetone) is a classic method for oxidizing alcohols and can also oxidize benzyl ethers. organic-chemistry.org

The general transformation can be depicted as:

Figure 3: Oxidation of the benzyloxy group.

This oxidative cleavage represents a significant transformation of the this compound molecule, altering its chemical properties and potential biological activity.

Reduction Reactions

The presence of an ester functionality makes this compound susceptible to reduction by powerful hydrating agents. The benzyl ether and aromatic rings, however, are typically stable under these conditions.

The ester group in this compound can be reduced to a pair of primary alcohols. The choice of reducing agent is critical, as their reactivity profiles differ significantly.

Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reducing agent capable of reducing a wide array of functional groups, including esters and carboxylic acids. harvard.eduwizeprep.commasterorganicchemistry.comnumberanalytics.com When this compound is treated with LiAlH₄ in an appropriate anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), the ester linkage is cleaved and reduced. harvard.edulibretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxide leaving group, which forms an intermediate aldehyde. The aldehyde is immediately reduced further by LiAlH₄ to the corresponding primary alcohol. masterorganicchemistry.comlibretexts.org The final step involves an acidic workup to protonate the resulting alkoxide intermediates.

The reduction of this compound with LiAlH₄ yields two distinct alcohol products: 4-(benzyloxy)phenethyl alcohol and 1-decanol. masterorganicchemistry.comlibretexts.org The benzyl ether and the aromatic rings remain unaffected under these conditions. harvard.edu

Sodium Borohydride (B1222165) (NaBH₄)

In contrast, sodium borohydride (NaBH₄) is a much milder and more selective reducing agent. libretexts.org It is highly effective for the reduction of aldehydes and ketones but is generally not reactive enough to reduce esters under standard conditions. libretexts.orglibretexts.org Therefore, treatment of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would typically result in no reaction, and the starting material would be recovered unchanged. This difference in reactivity allows for the selective reduction of aldehydes or ketones in the presence of an ester like this compound.

Electrophilic Aromatic Substitution on the Phenethyl Ring

The phenethyl ring of this compound is a 1,4-disubstituted benzene (B151609) derivative, featuring a benzyloxy group (-OCH₂C₆H₅) and an ethyl decanoate group (-CH₂CH₂OCOC₉H₁₉). The regiochemical outcome of electrophilic aromatic substitution (EAS) on this ring is determined by the electronic properties of these two substituents. wikipedia.orgwikipedia.org

Both the benzyloxy group and the alkyl chain are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.org They achieve this by donating electron density to the aromatic ring, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orgulethbridge.ca

Benzyloxy Group (-OR): This is a strongly activating group. The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be delocalized into the π-system through resonance. organicchemistrytutor.comyoutube.com This donation of electron density significantly enriches the ortho and para positions, making them the primary sites for electrophilic attack. savemyexams.comyoutube.com

Ethyl Decanoate Group (-CH₂CH₂R): This is classified as an alkyl group, which is a weakly activating group. It donates electron density primarily through an inductive effect. savemyexams.com

Both groups are ortho-, para-directors. libretexts.org In this compound, these groups are para to each other. The directing effects of both groups, therefore, reinforce each other, directing incoming electrophiles to the positions ortho to both substituents. The positions ortho to the benzyloxy group are also ortho to the ethyl decanoate group. Given that the benzyloxy group is the more powerful activating group, it will exert the dominant directing influence. youtube.com Consequently, electrophilic substitution will occur predominantly at the two equivalent positions ortho to the benzyloxy group.

Chemo- and Regioselectivity in Reactions Involving this compound

Chemoselectivity refers to the preferential reaction of one functional group over another within a molecule. In the context of the reduction of this compound, high chemoselectivity is observed with LiAlH₄. This reagent will selectively reduce the ester functional group while leaving the benzyl ether and the two aromatic rings intact. harvard.edu This is because ethers and aromatic rings are generally unreactive towards LiAlH₄ under the conditions required for ester reduction. The use of a weaker reagent like NaBH₄ would also be chemoselective, in this case by not reacting with the ester at all, allowing for transformations on other potential functional groups if they were present. khanacademy.org

Regioselectivity concerns the preferential formation of one positional isomer over others. In electrophilic aromatic substitution reactions of this compound, a high degree of regioselectivity is predicted. The concerted directing effects of the strongly activating benzyloxy group and the weakly activating alkyl chain guide the incoming electrophile to the positions ortho to the benzyloxy substituent. youtube.comresearchgate.net Attack at the meta positions is electronically disfavored, and the para position is blocked. This results in the selective formation of 2- and 6-substituted products on the phenethyl ring.

Advanced Spectroscopic and Analytical Characterization in Research of 4 Benzyloxy Phenethyl Decanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(benzyloxy)phenethyl decanoate (B1226879). Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for the precise mapping of its structure.

¹H NMR spectroscopy of 4-(benzyloxy)phenethyl decanoate reveals distinct signals corresponding to the different types of protons present. The aromatic protons of the benzyl (B1604629) and phenethyl groups appear in the downfield region of the spectrum, typically between δ 6.8 and 7.5 ppm. The benzylic protons of the O-CH₂ group show a characteristic singlet around δ 5.0 ppm. The methylene (B1212753) protons of the phenethyl group adjacent to the ester oxygen and the aromatic ring appear as triplets at approximately δ 4.2 ppm and δ 2.9 ppm, respectively. The long alkyl chain of the decanoate moiety exhibits a series of signals in the upfield region, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons (Benzyl & Phenethyl) | 6.8 - 7.5 | 114 - 160 |

| Benzylic Protons (-OCH₂Ph) | ~5.0 | ~70 |

| Methylene Protons (-COOCH₂-) | ~4.2 | ~65 |

| Methylene Protons (-CH₂Ar) | ~2.9 | ~35 |

| Decanoate Chain Protons | 0.9 - 2.3 | 14 - 32 |

| Carbonyl Carbon (-COO-) | - | ~173 |

Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer used.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and study the fragmentation behavior of this compound. Various MS techniques, often coupled with chromatographic methods, provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. rsc.org In GC-MS, the compound is first separated from a mixture based on its boiling point and polarity in the gas chromatograph and then introduced into the mass spectrometer. The mass spectrometer ionizes the molecule, and the resulting molecular ion and fragment ions are detected. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (382.54 g/mol ). sigmaaldrich.comsigmaaldrich.com The fragmentation pattern provides valuable structural information. For instance, characteristic fragments would include the benzyl cation (m/z 91) and fragments corresponding to the loss of the decanoate chain. The purity of this compound is often specified as greater than 98.0% as determined by GC. tcichemicals.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital technique, particularly for less volatile or thermally labile compounds. In LC-MS, the compound is separated by liquid chromatography before being introduced into the mass spectrometer. This technique is well-suited for the analysis of this compound, providing information on its molecular weight and purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. rsc.org For this compound (C₂₅H₃₄O₃), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. cymitquimica.com This is crucial for confirming the identity of the compound in complex samples or when synthesizing it for the first time.

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected Values/Observations |

| GC-MS | Molecular Weight, Fragmentation Pattern | Molecular Ion (M⁺): m/z 382.5; Key Fragments: m/z 91 (benzyl cation) |

| LC-MS | Molecular Weight, Purity | [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight |

| HRMS | Exact Mass, Elemental Composition | C₂₅H₃₄O₃, Calculated Mass: 382.2508 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for its quantitative analysis in various matrices. rsc.org The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable stationary phase (e.g., C18) and a mobile phase, a sharp, well-defined peak for this compound can be obtained. The retention time of this peak is a characteristic property under specific chromatographic conditions. The area under the peak is proportional to the concentration of the compound, allowing for accurate quantification. HPLC is also instrumental in monitoring the progress of chemical reactions that produce this compound and in quality control to ensure the product meets purity specifications.

Table 3: Typical Parameters for HPLC Analysis of this compound

| Parameter | Description |

| Column | Typically a reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm) |

| Mobile Phase | A mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water |

| Detection | UV detector set at a wavelength where the compound has maximum absorbance (e.g., ~220 nm or ~275 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

Theoretical and Computational Investigations of 4 Benzyloxy Phenethyl Decanoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. nih.gov These methods are based on the principles of quantum mechanics and can provide detailed information about molecular orbitals, charge distribution, and reactivity indices.

A DFT study of 4-(Benzyloxy)phenethyl decanoate (B1226879) would typically begin with the optimization of its molecular geometry to find the most stable conformation. Following this, various electronic properties can be calculated. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater capacity of the molecule to act as an electrophile. researchgate.net

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This information is critical for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Global Reactivity Descriptors for 4-(Benzyloxy)phenethyl Decanoate

| Parameter | Value (Hypothetical) | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Ionization Potential | 6.5 eV | The minimum energy required to remove an electron |

| Electron Affinity | 1.2 eV | The energy released when an electron is added |

| Electronegativity (χ) | 3.85 eV | A measure of the ability of an atom to attract shared electrons |

| Chemical Hardness (η) | 2.65 eV | A measure of resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | 2.79 eV | A measure of the stabilization in energy when the system acquires an additional electronic charge |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not publicly available.

Molecular Modeling and Docking Studies for Biological Interaction Prediction

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein (receptor). nih.gov These methods are instrumental in drug discovery and development for predicting the binding affinity and mode of a ligand to a biological target. nih.govplos.org

For this compound, molecular docking studies would involve computationally placing the molecule into the binding site of a target protein. The process requires the three-dimensional structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding affinity. bioinformation.net

The results of a docking study can reveal the preferred binding pose of the ligand and the specific interactions it forms with the amino acid residues of the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. japsonline.com This information is crucial for understanding the basis of the ligand's potential biological activity and for designing more potent and selective molecules.

Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Parameter | Value (Hypothetical) | Description |

| Binding Affinity (ΔG) | -8.5 kcal/mol | Estimated free energy of binding |

| Interacting Residues | TYR 84, PHE 259, LEU 342 | Key amino acids in the binding site involved in interactions |

| Hydrogen Bonds | 1 | Number of hydrogen bonds formed with the receptor |

| Hydrophobic Interactions | TYR 84, PHE 259 | Specific residues involved in hydrophobic interactions |

Note: The values and interacting residues in this table are hypothetical and would depend on the specific biological target being investigated.

Structure-Activity/Reactivity Relationship (SAR/SRR) Analysis

Structure-Activity Relationship (SAR) and Structure-Reactivity Relationship (SRR) analyses are fundamental concepts in medicinal chemistry and chemical research. nih.gov They aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. By systematically modifying the structure of a lead compound and observing the resulting changes in activity or reactivity, researchers can identify the key structural features responsible for its properties. researchgate.net

For this compound, an SAR/SRR analysis would involve synthesizing and testing a series of analogues with modifications to different parts of the molecule. For example, one could vary the length of the decanoate chain, substitute the benzyl (B1604629) group with other aromatic or aliphatic groups, or alter the phenethyl moiety.

The data obtained from these studies would then be used to build a model that relates specific structural features to the observed activity or reactivity. This model can then be used to predict the properties of new, unsynthesized compounds and to guide the design of molecules with improved characteristics.

Table 3: Hypothetical SAR/SRR Data for Analogues of this compound

| Analogue | Modification | Biological Activity (IC50, µM) (Hypothetical) |

| This compound | - | 5.2 |

| Analogue 1 | Shorter ester chain (hexanoate) | 12.8 |

| Analogue 2 | Longer ester chain (dodecanoate) | 4.5 |

| Analogue 3 | No benzyloxy group | 50.1 |

| Analogue 4 | Substitution on the benzyl ring (e.g., 4-chloro) | 2.1 |

Note: The biological activity data in this table is hypothetical and for illustrative purposes to demonstrate the principles of SAR/SRR analysis.

Biological Interaction Mechanisms and Pharmacological Research Relevance

Modulation of Enzyme and Receptor Functions by Structural Components

While direct research on the enzyme and receptor interactions of 4-(Benzyloxy)phenethyl decanoate (B1226879) is not available, the functions of its key structural components—the benzyloxy group, the phenethyl moiety, and the decanoate ester linkage—have been studied in other contexts. These studies provide a basis for predicting its biological behavior.

The ester linkage is the primary site of enzymatic modulation. Ester prodrugs are specifically designed to be cleaved by esterase enzymes, which are abundant throughout the body. This enzymatic hydrolysis releases the active drug components. The rate of this cleavage can be influenced by the structure of the ester, including the steric hindrance around the ester bond scirp.org.

The benzyloxy group, a benzyl (B1604629) group linked via an ether bond, can participate in significant biological interactions. For instance, in studies of benzyloxy piperidine-based compounds, the benzyl group has been shown to engage in π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, within receptor binding pockets nih.gov. This suggests that the benzyloxy portion of the intact molecule or the resulting 4-(benzyloxy)phenethyl alcohol could potentially interact with receptors or enzymes that have complementary aromatic domains.

The phenethyl group has also been implicated in enzyme interactions. Research on related compounds, such as phenethyl isothiocyanate, has demonstrated competitive inhibition of cytochrome P450 enzymes, which are critical for metabolizing a wide range of substances nih.gov. This indicates that the phenethyl structure can fit into the active sites of these metabolic enzymes.

Role of Hydrolysis Products in Biological Systems

Upon administration, 4-(Benzyloxy)phenethyl decanoate is expected to be hydrolyzed by esterases into 4-(benzyloxy)phenethyl alcohol and decanoic acid. The pharmacological profile is therefore a composite of the actions of these two molecules.

Phenethyl alcohol (also known as 2-phenylethanol) is a well-characterized aromatic alcohol with a range of biological activities. It is found naturally in various essential oils and is produced by some microorganisms thegoodscentscompany.comwikipedia.org.

Its most prominent feature is its antimicrobial activity, which has led to its use as a preservative wikipedia.orgdrugbank.com. The primary mechanism of this action is the disruption of cellular membranes. As an amphipathic molecule, it can insert into the lipid bilayers of bacterial membranes, disturbing their structure and function nih.gov. This disruption is a key factor in its bacteriostatic effects. Beyond its membrane effects, some studies suggest that phenethyl alcohol may also interfere with the synthesis of macromolecules like DNA, RNA, and proteins in bacteria nih.gov.

| Biological Target/Process | Observed Effect of Phenethyl Alcohol | Reference(s) |

| Bacterial Cell Membranes | Inserts into lipid bilayer, disrupting structure and organization. | nih.gov |

| Macromolecule Synthesis | Reported to affect DNA, RNA, and protein synthesis in E. coli. | nih.gov |

| Fungal Growth | Can retard the growth and development of certain fungi. | nih.gov |

Decanoic acid, a ten-carbon saturated medium-chain fatty acid (MCFA), is not merely an inert byproduct of hydrolysis. It is metabolically active and can exert significant biological effects, particularly in the brain and on cellular metabolism nih.govresearchgate.net.

Once cleaved from the parent ester, decanoic acid can cross the blood-brain barrier and undergo β-oxidation within mitochondria nih.govresearchgate.net. Research has shown that decanoic acid can modulate several key cellular pathways. In glioblastoma cells, it has been observed to stimulate fatty acid synthesis and influence the citric acid cycle and ketone body metabolism nih.govresearchgate.net.

Furthermore, decanoic acid has demonstrated direct effects on mitochondrial function and cellular stress. Studies have found that it can increase mitochondrial DNA content and enhance the mitochondrial membrane potential youtube.com. In neuroblastoma cell lines, decanoic acid was shown to reduce levels of oxidative stress, an effect attributed at least in part to the upregulation of catalase activity nih.gov. It has also been identified as a direct ligand for the peroxisome proliferator-activated receptor-gamma (PPARG), a nuclear receptor that plays a crucial role in regulating glucose metabolism and fatty acid storage labmedica.com.

| Biological Target/Pathway | Observed Effect of Decanoic Acid | Reference(s) |

| Mitochondrial Metabolism | Stimulates fatty acid synthesis, influences citric acid cycle. | nih.govresearchgate.net |

| Mitochondrial Function | Increases mitochondrial DNA content and membrane potential. | youtube.com |

| Oxidative Stress | Reduces H2O2 levels in neuroblastoma cells via catalase upregulation. | nih.gov |

| Receptor Binding | Acts as a direct ligand and partial activator of the PPARG receptor. | labmedica.com |

Comparative Analysis with Structurally Related Esters

The specific properties of this compound can be understood by comparing it to other esters where the length of the fatty acid chain is varied or where other drugs are attached to a decanoate tail.

The length of the alkyl chain in an ester prodrug is a critical determinant of its physicochemical properties, which in turn dictates its biological activity and pharmacokinetics. Altering the chain from a decanoate (C10) to a shorter analog like acetate (B1210297) (C2), butyrate (B1204436) (C4), or a longer one like palmitate (C16) would significantly change the molecule's behavior.

The primary effect of increasing alkyl chain length is an increase in lipophilicity (fat solubility). This has several consequences:

Membrane Permeability: For a drug to be effective, it often needs to cross cell membranes. Increased lipophilicity can enhance membrane permeability up to a point. However, excessive lipophilicity can cause the molecule to become trapped within the lipid bilayer, reducing its ability to reach intracellular targets researchgate.net.

Bioavailability: The relationship between chain length and bioavailability can be complex. For rosmarinic acid esters, bioavailability was found to peak with a C4 alkyl chain and decrease with longer chains frontiersin.org. This highlights that an optimal lipophilicity exists for absorption.

Drug Release from Depots: For injectable prodrugs, the alkyl chain length is used to control the drug's partitioning between the oily injection vehicle and the aqueous environment of the surrounding tissue. A longer, more lipophilic chain like decanoate favors retention in the oil, leading to a slower, more sustained release compared to shorter-chain analogs nih.gov.

| Property | Effect of Increasing Alkyl Chain Length | Example Reference |

| Lipophilicity | Increases | frontiersin.orgnih.gov |

| Aqueous Solubility | Decreases | nih.gov |

| Membrane Permeability | Generally increases, but can decrease if excessively long. | researchgate.netnih.gov |

| Bioavailability | Often shows an optimal chain length (e.g., C4 for rosmarinic acid). | frontiersin.org |

| Rate of Release from Oil Depot | Decreases (slower release). | nih.gov |

The use of a decanoate ester is a well-established strategy in pharmacology for creating long-acting injectable (LAI) or "depot" drug formulations. By esterifying a parent drug with decanoic acid, its lipophilicity is greatly increased. This allows the prodrug to be dissolved in a sterile oil vehicle for intramuscular or subcutaneous injection nih.gov.

Once injected, a small depot of the oil solution forms in the muscle or fat tissue. The highly lipophilic decanoate prodrug partitions slowly from the oil into the surrounding aqueous interstitial fluid. There, it is gradually hydrolyzed by esterase enzymes, releasing the active parent drug into the bloodstream over an extended period. This process is known as the "depot effect." nih.govcambridge.org

This approach offers several advantages, including:

Sustained Drug Levels: It avoids the peaks and troughs in plasma concentration seen with oral dosing.

Reduced Dosing Frequency: Patients may only require an injection every few weeks or even months. cambridge.orgwikipedia.org

Improved Patient Adherence: It is particularly useful for patients who may forget or be unwilling to take daily oral medication cochrane.org.

Prominent examples of this strategy include:

Antipsychotics: Fluphenazine decanoate and haloperidol (B65202) decanoate are classic examples used in the management of schizophrenia. They provide stable plasma concentrations of the active drug for several weeks after a single injection. cambridge.orgcochrane.orgnih.gov

Anabolic Steroids: Nandrolone decanoate is an anabolic steroid where the decanoate ester extends its elimination half-life to approximately 6 to 12 days, allowing for infrequent administration. wikipedia.orgoup.comresearchgate.net

Therefore, it can be inferred that this compound is designed to function as a long-acting prodrug, leveraging the same depot principles to provide sustained release of its active components.

| Drug Class | Example Decanoate Ester | Primary Purpose of Decanoate Ester | Reference(s) |

| Antipsychotics | Haloperidol decanoate, Fluphenazine decanoate | Create a long-acting injectable (depot) formulation for sustained release over weeks. | nih.govcambridge.orgcochrane.org |

| Anabolic Steroids | Nandrolone decanoate | Extend the duration of action and elimination half-life, reducing dosing frequency. | wikipedia.orgoup.com |

Degradation and Stability Studies of 4 Benzyloxy Phenethyl Decanoate in Research Environments

Investigation of Hydrolytic Degradation Pathways

There is no specific research data available detailing the hydrolytic degradation of 4-(Benzyloxy)phenethyl decanoate (B1226879). In theory, the ester bond would be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into 4-(benzyloxy)phenethyl alcohol and decanoic acid. However, no experimental studies were found to confirm this pathway or provide data on reaction rates, pH influence, or degradation product formation.

Analysis of Oxidative Degradation Mechanisms

No published studies were identified that analyze the oxidative degradation mechanisms of 4-(Benzyloxy)phenethyl decanoate. The benzylic position of the ether linkage could theoretically be susceptible to oxidation. Such a process could lead to the formation of various oxidation products, but without experimental evidence, the specific mechanisms, influential factors (e.g., presence of oxidizing agents, atmospheric oxygen), and resultant products remain speculative.

Emerging Research Areas and Future Directions for 4 Benzyloxy Phenethyl Decanoate

Development as a Precursor for Novel Pharmaceutical Candidates

The molecular architecture of 4-(benzyloxy)phenethyl decanoate (B1226879) makes it a promising starting material or intermediate for the synthesis of new pharmaceutical agents. The core structure contains motifs that are recognized in medicinal chemistry. For instance, phenoxy and benzyloxy acid derivatives have been investigated as potent inhibitors of hemoglobin S (HbS) gelation, a key factor in sickle cell disease. nih.gov

Furthermore, phenethyl-containing structures are critical in the synthesis of various controlled substances. For example, N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) are known list I chemical precursors used in the illicit manufacture of fentanyl. federalregister.gov The regulation of these precursors highlights the significance of the N-phenethylpiperidine moiety in drug synthesis. federalregister.gov While 4-(benzyloxy)phenethyl decanoate is not a direct precursor in this context, its phenethyl group represents a key structural component that could be chemically modified to create complex pharmaceutical targets. Researchers are exploring the design of novel androgen receptor (AR) antagonists based on a 4-phenoxyphenol (B1666991) skeleton, indicating the value of this type of chemical backbone in developing new therapeutics. nih.gov The decanoate ester in this compound could also serve as a pro-drug moiety, designed to be cleaved in vivo to release an active pharmaceutical ingredient.

Exploration in Advanced Material Science and Specialty Chemical Formulations

In the realm of material science, derivatives of this compound are showing significant promise. One notable application is in the formulation of thermochromic inks. The compound, also known by its synonym 2-(4-phenylmethoxyphenyl)ethyl decanoate, acts as a sensitizer (B1316253) and solvent for reversible thermochromic, heat-sensitive, and heat-reversible thermal discoloration inks. scienoc.com

Additionally, structurally similar compounds are being synthesized and characterized for their liquid crystal properties. nih.govtubitak.gov.tr Phenyl benzoate (B1203000) derivatives, which share aromatic ester features with this compound, are a well-studied class of calamitic (rod-shaped) liquid crystals. nih.govtubitak.gov.tr For example, the compound 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) has been synthesized and its thermodynamic characteristics studied using inverse gas chromatography, demonstrating the potential for this class of molecules in advanced display technologies and other applications. nih.govtubitak.gov.tr The combination of rigid aromatic groups and flexible alkyl chains in these molecules is key to their liquid crystalline behavior. nih.govtubitak.gov.tr

| Application Area | Compound/Derivative Class | Function/Property | Reference |

|---|---|---|---|

| Thermochromic Inks | 2-(4-phenylmethoxyphenyl)ethyl decanoate | Sensitizer and solvent for heat-sensitive erasable inks. | scienoc.com |

| Liquid Crystals | 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) | Investigated for thermodynamic and mesomorphic (liquid crystal) properties. | nih.govtubitak.gov.tr |

Unexplored Biological Activities and Mechanistic Studies

While comprehensive biological data on this compound itself is limited, research on analogous structures suggests several promising avenues for investigation. A significant area of interest is oncology. A series of novel 4-phenoxy-phenyl isoxazoles, which can be synthesized from a 4-(benzyloxy)phenol starting material, have been evaluated as inhibitors of acetyl-CoA carboxylase (ACC). nih.gov ACC is an enzyme highly expressed in certain cancers, and its inhibition has been shown to suppress cancer cell proliferation. nih.gov Several of these isoxazole (B147169) derivatives displayed potent anticancer activity against human cancer cell lines, establishing a potential link between this structural class and cancer therapeutics. nih.gov

The compound's structure also lends itself to mechanistic studies of chemical reactions. For example, kinetic analyses of "declick" reactions have been performed using various aniline (B41778) derivatives to understand reaction pathways, the formation of intermediates, and the influence of electronic effects on reaction rates. rsc.org Such fundamental studies are crucial for developing new chemical tools and understanding biological processes. Given its ester and ether linkages, this compound could be a substrate for studying enzymatic hydrolysis or other metabolic pathways.

| Potential Target/Activity | Analogous Compound Class | Key Research Finding | Reference |

|---|---|---|---|

| Anticancer (ACC Inhibition) | 4-phenoxy-phenyl isoxazoles | Derivatives showed potent inhibitory activity against human acetyl-CoA carboxylase 1 (hACC1) and cytotoxicity in cancer cell lines. | nih.gov |

| Antisickling Agents | Benzyloxy and phenoxy acids | Inhibition of hemoglobin S gelation, particularly with dihalogenated aromatic rings. | nih.gov |

| Androgen Receptor Antagonism | 4-(4-benzoylaminophenoxy)phenol derivatives | Developed a new class of nonsteroidal AR antagonists for potential use in prostate cancer. | nih.gov |

Methodological Advancements in Synthesis and Characterization

The synthesis of this compound and related esters typically involves standard esterification reactions. A common method is the reaction of an alcohol (4-(benzyloxy)phenethyl alcohol) with an acid chloride (decanoyl chloride) or carboxylic acid (decanoic acid). The synthesis of a related liquid crystal involved an esterification using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. tubitak.gov.tr Other synthetic research has focused on improving the yield and safety of multi-step syntheses for related building blocks, such as devising new routes that avoid toxic reagents like thallium salts. researchgate.net

Characterization of these molecules relies on a suite of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure. nih.govmdpi.com Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups, such as the ester carbonyl peak. mdpi.com High-resolution mass spectrometry (HRMS) provides definitive confirmation of the molecular formula. mdpi.com For material science applications, techniques like inverse gas chromatography (IGC) are employed to determine thermodynamic properties and phase transition temperatures. nih.govtubitak.gov.tr

Computational Design and Optimization of Derivatives

Computational chemistry offers powerful tools for designing and optimizing derivatives of this compound for specific applications. Density Functional Theory (DFT) is a widely used method to investigate molecular structure, vibrational frequencies, and electronic properties. researchgate.net These calculations can predict the behavior of new molecules before they are synthesized in the lab. For instance, DFT has been used to study novel organic molecular complexes for their non-linear optical (NLO) properties, which are important for opto-electronic applications. researchgate.net

In drug discovery, computational approaches are used to design molecules with improved activity and selectivity. Researchers have designed novel androgen receptor antagonists by creating a pharmacophore model based on a 4-phenoxyphenol skeleton. nih.gov By systematically modifying different parts of the lead molecule and evaluating their binding affinity and biological activity, they were able to identify compounds with potent antiandrogenic effects. nih.gov Similar strategies could be applied to derivatives of this compound to explore their potential as enzyme inhibitors or receptor modulators, optimizing the length of the alkyl chain or the substitutions on the aromatic rings to enhance a desired biological effect.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 383.27 (calculated for C₂₅H₃₄O₃) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>99%) and identify impurities .

How does the benzyloxy group impact the compound’s stability under varying experimental conditions?

Advanced Research Question

- pH Sensitivity : The benzyl ether is stable in neutral conditions but hydrolyzes under strong acids (e.g., HCl/MeOH) or catalytic hydrogenation (H₂/Pd-C), yielding 4-hydroxyphenethyl decanoate . Stability studies (pH 1–13, 37°C) monitored by HPLC show degradation <5% over 24 hours at pH 7–9 .

- Thermal Stability : Limited data exist, but thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to determine decomposition temperatures .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the aromatic system .

What in vitro models are suitable for evaluating the biological activity of this compound?

Advanced Research Question

- Enzyme Inhibition Assays : Test against lipases (e.g., pancreatic lipase) due to the ester’s structural similarity to triglyceride substrates. Use fluorogenic substrates (e.g., 4-methylumbelliferyl esters) to quantify inhibition kinetics .

- Cell-Based Studies :

- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact. Use N95 masks if airborne particulates are generated .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of dust or vapors .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture or direct sunlight .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

How can researchers resolve contradictions in reported physicochemical data for this compound?

Advanced Research Question

- Data Validation : Cross-check melting points, solubility, and spectral data across independent sources (e.g., NIST, PubChem) .

- Reproducibility Studies : Repeat synthesis and characterization under controlled conditions (e.g., anhydrous solvents, standardized equipment) .

- Collaborative Analysis : Share samples with third-party labs for NMR/MS validation to address discrepancies in molecular weight or purity claims .

What are the knowledge gaps in the toxicological profile of this compound?

Advanced Research Question

- Acute Toxicity : No LD₅₀ data available. Conduct OECD Guideline 423 assays in rodents to determine oral/dermal toxicity .

- Ecotoxicity : Assess biodegradability (OECD 301) and aquatic toxicity (Daphnia magna EC₅₀) to evaluate environmental risks .

- Carcinogenicity : No EPA/IARC classifications exist. Long-term rodent studies are needed to assess carcinogenic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.